8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-26-14-7-5-13(6-8-14)22-9-10-23-17(25)15(20-21-18(22)23)16(24)19-11-12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMPLHGUNDRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves several steps. One common method is the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . The synthetic routes often involve the use of enamines and enolates, which are easily obtained by treating ketones with DMF–DMA or MeONa . Industrial production methods may involve scalable methodologies utilizing simple building blocks and efficient reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Common reagents used in these reactions include diazoazoles, CH-active two-carbon synthons, and alkaline hydrolysis agents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted triazine derivatives with potential biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antiviral, anticancer, and antimicrobial agent . Its unique structure allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of functional materials and catalysts .
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of viral enzymes, preventing viral replication, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide include other azolo[1,2,4]triazines and their derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Biological Activity
8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound belonging to the imidazo[2,1-c][1,2,4]triazine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural characteristics of this compound may provide insights into its mechanisms of action and efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxyphenyl group and an isobutyl group. Its molecular formula is , with a molecular weight of approximately 357.41 g/mol. The presence of multiple functional groups contributes to its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.41 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Imidazo[2,1-c][1,2,4]triazine |
Antitumor Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor progression.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against MDA-MB-468 breast cancer cells with a GI50 value of approximately 12 µM. This suggests a potential for use in treating triple-negative breast cancer (TNBC) due to its selective inhibition of cancer cell proliferation .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Preliminary tests indicate effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 500 µg/mL |
| Escherichia coli | 750 µg/mL |
These findings suggest that the compound may be useful in developing new antimicrobial therapies .
The mechanism through which this compound exerts its biological effects involves interaction with key molecular targets such as enzymes and receptors. Specifically:
- Inhibition of Kinase Activity : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival. For example, it has been observed to affect the phosphorylation state of Akt and ERK pathways in cancer cells .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the imidazo[2,1-c][1,2,4]triazine core followed by functionalization with ethoxy and carboxamide groups.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including coupling steps and cyclization. Key factors include solvent choice (e.g., dimethylformamide or methanol), temperature control, and catalyst selection (e.g., palladium or copper salts). For example, adjusting reaction temperatures to 60–80°C can minimize side reactions, while HPLC purification ensures >95% purity . Optimize yields by monitoring intermediates via thin-layer chromatography (TLC) and employing reflux conditions for critical steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Use a combination of 1H/13C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2), IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹), and HRMS for molecular ion validation. For structural ambiguity, X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of similar imidazo-triazine derivatives?
Contradictions often arise from structural variations (e.g., fluorophenyl vs. methoxyphenyl substituents) or assay conditions. Conduct comparative studies using standardized protocols (e.g., fixed IC50 determination methods). For instance, substituent effects on enzyme inhibition can be systematically tested via molecular docking and in vitro kinase assays . Validate findings with orthogonal assays (e.g., SPR for binding affinity) to rule out false positives .
Q. What purification strategies are recommended for this compound, particularly with structurally similar byproducts?
Use gradient HPLC with a C18 column and acetonitrile/water mobile phase to separate byproducts with minor structural differences. For scale-up, column chromatography (silica gel, cyclohexane/ethyl acetate gradients) effectively isolates the target compound. Precipitation (e.g., adding antisolvents like hexane) may further enhance purity .
Q. What strategies can be employed to study the structure-activity relationship (SAR) of derivatives?
Synthesize analogs with systematic substituent modifications (e.g., varying the ethoxyphenyl group to fluorophenyl or methylphenyl). Test biological activity in dose-response assays and correlate results with computational models (e.g., QSAR or DFT calculations). For example, replacing the 2-methylpropyl group with cyclopropylcarboxamide (as in related compounds) may enhance target selectivity .
Q. How should researchers design experiments to elucidate the mechanism of action?
Use competitive binding assays (e.g., fluorescence polarization) to identify target proteins. For enzyme targets, perform kinetic studies (Km/Vmax analysis) to determine inhibition type (competitive/non-competitive). Cellular assays (e.g., Western blotting for downstream pathway markers) validate mechanistic hypotheses. Cross-reference with structurally similar compounds known to modulate kinase or protease activity .
Key Methodological Considerations
- Synthetic Optimization : Prioritize reaction monitoring (TLC/HPLC) and catalyst screening to reduce byproducts .
- Analytical Rigor : Combine multiple spectroscopic methods for unambiguous characterization .
- Biological Validation : Use tiered testing (in silico → in vitro → cellular) to confirm activity and mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
